N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide

mGluR1 Receptor Antagonism Regioisomerism

N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide (CAS 2034268-21-6) is a synthetic small molecule integrating a furan, a pyridine, and a benzo[d]thiazole carboxamide moiety. This compound belongs to the broader class of benzo[d]thiazole-2-carboxamide derivatives, which have been investigated for diverse pharmacological activities including EGFR inhibition, antimycobacterial effects, and kinase modulation.

Molecular Formula C18H13N3O2S
Molecular Weight 335.38
CAS No. 2034268-21-6
Cat. No. B2668199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide
CAS2034268-21-6
Molecular FormulaC18H13N3O2S
Molecular Weight335.38
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=C(N=CC=C3)C4=CC=CO4
InChIInChI=1S/C18H13N3O2S/c22-17(18-21-13-6-1-2-8-15(13)24-18)20-11-12-5-3-9-19-16(12)14-7-4-10-23-14/h1-10H,11H2,(H,20,22)
InChIKeySBDWEMRXJQJCLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide (CAS 2034268-21-6): A Heterocyclic Scaffold for Specialized Research


N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide (CAS 2034268-21-6) is a synthetic small molecule integrating a furan, a pyridine, and a benzo[d]thiazole carboxamide moiety . This compound belongs to the broader class of benzo[d]thiazole-2-carboxamide derivatives, which have been investigated for diverse pharmacological activities including EGFR inhibition, antimycobacterial effects, and kinase modulation [1][2]. The specific 2-(furan-2-yl)pyridin-3-yl substitution pattern distinguishes it from regioisomeric analogs and may confer a unique target binding profile, though direct biological characterization data for this exact compound remains largely confined to vendor-supplied information.

Why N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide Cannot Be Simply Replaced by In-Class Analogs


Despite the shared benzo[d]thiazole-2-carboxamide core, subtle structural modifications critically alter biological activity. For instance, the regioisomer N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide (FPTQ) is a potent, selective mGluR1 antagonist (IC50 6 nM) [1], while other benzo[d]thiazole-2-carboxamide derivatives exhibit EGFR kinase inhibition (IC50 4.05 µM for compound 6i) [2] or antimycobacterial ATP-PRTase inhibition (EC50 s in the low micromolar range) [3]. The position of the furan-pyridine attachment and the specific substitution on the benzothiazole ring dictate target engagement. Therefore, substituting the 2-(furan-2-yl)pyridin-3-yl variant with a 5-substituted analog or a different benzothiazole derivative will likely result in a complete shift in pharmacological profile, invalidating experimental comparisons and rendering procurement decisions based solely on core scaffold similarity unreliable.

Quantitative Differentiation of N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide vs. Closest Analogs


Regioisomeric Selectivity: 2-(furan-2-yl)pyridin-3-yl vs. 5-(furan-2-yl)pyridin-3-yl Attachment

The target compound features a 2-(furan-2-yl)pyridin-3-yl group. Its closest regioisomer, N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide (FPTQ), is a well-characterized mGluR1 antagonist with IC50 values of 6 nM (human) and 1.4 nM (mouse) [1]. The target compound's different attachment position is expected to abolish mGluR1 activity due to altered hydrogen bonding and steric interactions within the receptor's glutamate binding pocket. While quantitative data for the target compound is absent, the regioisomer's potent activity serves as a baseline for expected inactivity at mGluR1.

mGluR1 Receptor Antagonism Regioisomerism

EGFR Kinase Inhibitory Potential: Benzo[d]thiazole-2-carboxamide Class Comparison

A series of benzo[d]thiazole-2-carboxamide derivatives demonstrated cytotoxic activity against EGFR-overexpressing cancer cell lines. The most potent analog, compound 6i (6-[2-(diethylamino)-2-oxoethoxy]-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide), exhibited IC50 values of 4.05, 5.20, and 6.76 µM against A549, HeLa, and SW480 cells, respectively [1]. The target compound shares the benzothiazole-2-carboxamide core and the furan ring but differs in the pyridine linker and lack of the diethylamino-ethoxy substituent. Based on structure-activity relationships in this series, the target compound is predicted to show reduced EGFR inhibitory activity compared to 6i, but may retain some cytotoxicity.

EGFR Kinase Inhibition Cancer

Antimycobacterial ATP-PRTase Inhibition: Potential for Tuberculosis Research

Benzo[d]thiazole-2-carboxamides 1n and 2a were identified as inhibitors of Mycobacterium tuberculosis ATP-phosphoribosyl transferase (ATP-PRTase), a key enzyme in histidine biosynthesis. Compound 1n showed stronger competitive inhibition toward ATP than 2a, with EC50 and Kd values in the low micromolar range [1]. The target compound, containing an unsubstituted benzothiazole-2-carboxamide and a furan-pyridine moiety, represents a distinct chemotype within this class. It may exhibit differential binding to ATP-PRTase or alternative mycobacterial targets compared to the reported compounds.

Tuberculosis ATP-PRTase Anti-infective

Proven and Potential Application Scenarios for N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide (CAS 2034268-21-6)


Chemical Biology Probe for Regioisomer-Specific Receptor Binding

Given the confirmed mGluR1 activity of the 5-substituted regioisomer (FPTQ) [1], this 2-substituted variant serves as a critical negative control or comparative tool in neuroscience research. Its use can validate target engagement specificity in mGluR1-mediated signaling studies, provided it is confirmed inactive against mGluR1.

Diversification of Kinase Inhibitor Libraries

Although direct EGFR inhibition data is lacking, the compound's structural similarity to known benzo[d]thiazole-2-carboxamide EGFR inhibitors [2] makes it a valuable addition to diversity-oriented kinase inhibitor libraries. Its unique pyridine-furan substitution may confer selectivity for a distinct kinase subset, warranting broad kinase profiling.

Antimycobacterial Lead Optimization

The benzo[d]thiazole-2-carboxamide chemotype has validated anti-TB activity via ATP-PRTase inhibition [3]. This compound can be used as a starting point for structure-activity relationship studies aimed at improving potency, metabolic stability, and selectivity against human phosphoribosyltransferases.

Quote Request

Request a Quote for N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.